5-Oxo-1-pentylpyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17NO3/c1-2-3-4-5-11-7-8 (10 (13)14)6-9 (11)12/h8H,2-7H2,1H3, (H,13,14)
. This code represents the molecular structure of the compound.
Mechanism of Action
The mechanism of action of 5-Oxo-1-pentylpyrrolidine-3-carboxylic acidyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various compounds. It is believed that the compound acts as a nucleophile, which is a molecule that can react with other molecules to form new compounds. This reaction is believed to be catalyzed by a number of different enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Oxo-1-pentylpyrrolidine-3-carboxylic acidyrrolidine-3-carboxylic acid are not fully understood. However, it is believed that the compound may have a number of different effects on the body. For example, it is believed that the compound may have an effect on the metabolism of certain compounds, such as drugs. In addition, it is believed that the compound may have an effect on the immune system, as well as the nervous system.
Advantages and Limitations for Lab Experiments
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is relatively stable in laboratory conditions. In addition, the compound is relatively inexpensive, making it an attractive choice for laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in certain experiments. In addition, the compound can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for 5-Oxo-1-pentylpyrrolidine-3-carboxylic acidyrrolidine-3-carboxylic acid. One potential direction is to investigate the compound's potential as a therapeutic agent. The compound could be studied for its potential to treat various diseases and conditions, such as cancer, cardiovascular disease, and neurological disorders. In addition, the compound could be studied for its potential to act as an anti-inflammatory or anti-oxidant agent. Another potential direction is to investigate the compound's potential as a catalyst in various chemical reactions. Finally, the compound could be studied for its potential to act as a drug delivery system, as well as its potential to act as a prodrug.
Synthesis Methods
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid can be synthesized in a variety of ways. One method involves the use of an acid-catalyzed reaction between an aromatic aldehyde and an alkyl halide. This reaction produces a pentylpyrrolidine-3-carboxylic acid, which is then oxidized to the desired 5-Oxo-1-pentylpyrrolidine-3-carboxylic acidyrrolidine-3-carboxylic acid. Another method involves the use of a base-catalyzed reaction between an aromatic aldehyde and an alkyl halide. This reaction produces a pentylpyrrolidine-3-carboxylic acid, which is then oxidized to the desired 5-Oxo-1-pentylpyrrolidine-3-carboxylic acidyrrolidine-3-carboxylic acid.
Scientific Research Applications
5-Oxo-1-pentylpyrrolidine-3-carboxylic acid has been used in numerous scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other compounds. It has also been used to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of certain compounds. In addition, it has been used in the synthesis of various catalysts, such as palladium-based catalysts.
properties
IUPAC Name |
5-oxo-1-pentylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-11-7-8(10(13)14)6-9(11)12/h8H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWVVALMVHIUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC(CC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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